

In Vitro Activity of [Orn5]-URP TFA: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[Orn5]-URP TFA is a synthetic peptide analog of Urotensin-II Related Peptide (URP). URP, along with Urotensin-II (U-II), is an endogenous ligand for the G protein-coupled receptor known as the UT receptor (formerly GPR14). The urotensinergic system is implicated in a variety of physiological processes, particularly in the cardiovascular system, making it a target of interest for drug development.[1][2][3] [Orn5]-URP is characterized by the substitution of the native Lysine at position 5 with Ornithine. This modification has been shown to convert the peptide from an agonist to a potent antagonist of the UT receptor.[1] This document provides a detailed technical guide on the in vitro activity of [Orn5]-URP, summarizing key experimental data and methodologies.

Quantitative Data Summary

The in vitro activity of [Orn5]-URP has been primarily characterized through binding affinity assays and functional assays measuring its antagonist potency in vascular tissue. The key quantitative data are summarized in the table below.



Assay Type	Parameter	Value	Cell/Tissue System
Radioligand Binding Assay	pKi	7.7 ± 0.05	CHO/K1 cells transfected with human UT receptors
Functional Antagonism Assay	рКВ	8.3 ± 0.09	Rat isolated thoracic aorta

Table 1: Summary of in vitro quantitative data for [Orn5]-URP and related compounds. Data extracted from studies on similar Ornithine-substituted urotensin-II analogs which are potent antagonists.[4]

Experimental Protocols Radioligand Binding Assay

Objective: To determine the binding affinity of [Orn5]-URP for the human UT receptor.

Methodology:

- Cell Culture and Membrane Preparation:
 - Chinese Hamster Ovary (CHO/K1) cells stably transfected with the human UT receptor are cultured under standard conditions.
 - Cell membranes are harvested by homogenization in a buffered solution and subsequent centrifugation to isolate the membrane fraction.
 - Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
- Binding Assay:
 - Membrane preparations are incubated with a radiolabeled urotensin-II ligand, typically [125I]hU-II, at a fixed concentration.



- Increasing concentrations of the competitor ligand, [Orn5]-URP, are added to the incubation mixture.
- Non-specific binding is determined in the presence of a high concentration of unlabeled hU-II.
- The reaction is incubated to allow for binding equilibrium to be reached.
- The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- The radioactivity retained on the filters is quantified using a gamma counter.
- Data Analysis:
 - The inhibition of radioligand binding by [Orn5]-URP is analyzed using non-linear regression to determine the IC50 value (the concentration of [Orn5]-URP that inhibits 50% of specific binding).
 - The IC50 value is then converted to a pKi value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Functional Antagonism Assay (Rat Aortic Ring)

Objective: To determine the functional antagonist potency of [Orn5]-URP in a physiologically relevant tissue.

Methodology:

- Tissue Preparation:
 - Thoracic aortas are isolated from male Wistar rats.
 - The aortas are cleaned of connective tissue and cut into rings of approximately 2-3 mm in width.
 - The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.



• Experimental Procedure:

- The aortic rings are allowed to equilibrate under a resting tension.
- A cumulative concentration-response curve to the agonist (human U-II) is constructed to determine the baseline contractile response.
- The tissues are then washed and incubated with a fixed concentration of [Orn5]-URP for a predetermined period.
- A second cumulative concentration-response curve to hU-II is then performed in the presence of [Orn5]-URP.
- This procedure is repeated with several concentrations of [Orn5]-URP.

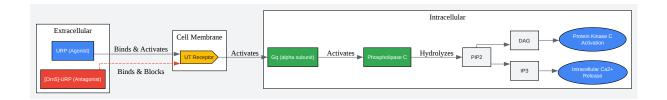
Data Analysis:

 The antagonist potency is quantified by determining the pKB value from a Schild plot analysis. The pKB is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Signaling Pathways and Experimental Workflow

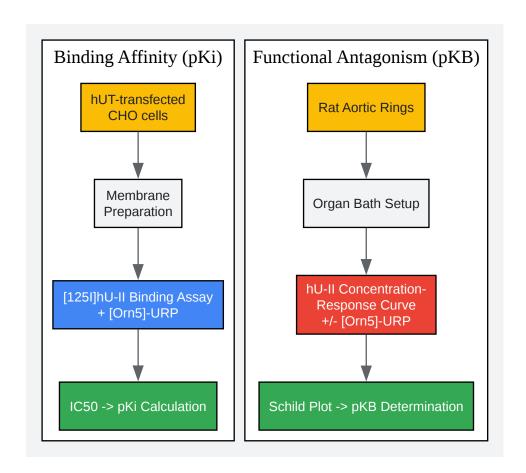
The UT receptor is a G protein-coupled receptor that primarily couples to Gq/11. Activation of the UT receptor by an agonist like URP leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). [Orn5]-URP, as a competitive antagonist, blocks this signaling cascade by preventing the binding of the endogenous agonist.





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Caption: UT Receptor Signaling Pathway and Antagonism by [Orn5]-URP.



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Caption: Workflow for In Vitro Characterization of [Orn5]-URP.



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